Carbamazepine-D8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1538624-35-9 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
244.32 g/mol |
IUPAC Name |
1,2,3,5,6,8,9,10-octadeuteriobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,7D,8D,9D,10D |
InChI Key |
FFGPTBGBLSHEPO-PKSNNKEVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Carbamazepine-D8: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine-D8 (CBZ-D8) is the deuterated analog of Carbamazepine, an anticonvulsant and mood-stabilizing drug. In the realm of analytical chemistry and drug development, this compound serves as a crucial internal standard for the quantitative analysis of Carbamazepine in biological matrices. Its near-identical physicochemical properties to the parent drug, coupled with its distinct mass, make it an ideal tool for correcting analytical variability in mass spectrometry-based assays. This technical guide provides a comprehensive overview of this compound, its chemical structure, synthesis, and its application in experimental protocols.
Chemical Identity and Structure
This compound is a stable isotope-labeled version of Carbamazepine, where eight hydrogen atoms on the aromatic rings have been replaced with deuterium (B1214612). This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled Carbamazepine in mass spectrometric analysis.
Chemical Structure:
The chemical structure of this compound is identical to that of Carbamazepine, with the exception of the deuterium labeling on the two phenyl rings.
IUPAC Name: 5H-Dibenz[b,f]azepine-5-carboxamide-d8
Synonyms: 5-Carbamoyl-5H-dibenz[b,f]azepine-d8, Amizepin-d8, Biston-d8, CBZ-d8, Calepsin-d8, Tegretol-d8[1]
Physicochemical Properties
A summary of the key physicochemical properties of Carbamazepine and this compound is presented in the table below. The data for Carbamazepine provides a baseline for understanding the properties of its deuterated analog.
| Property | Carbamazepine | This compound |
| Molecular Formula | C₁₅H₁₂N₂O | C₁₅H₄D₈N₂O[1][2] |
| Molecular Weight | 236.27 g/mol [3] | 244.32 g/mol [1][2] |
| CAS Number | 298-46-4[1][2] | 1538624-35-9[4] |
| Appearance | White to yellowish-white crystal[3] | Off-White to Pale Yellow Solid |
| Melting Point | 190-193 °C[3] | 184-189°C |
| Solubility | Practically insoluble in water, soluble in ethanol (B145695) and acetone. | Chloroform (Slightly), Methanol (Slightly) |
| logP (Octanol/Water) | 2.45 | No specific data found |
Synthesis of this compound
-
Acid-Catalyzed Hydrogen-Deuterium Exchange: This method involves treating the aromatic compound with a deuterated acid (e.g., D₂SO₄) or a Lewis acid in the presence of a deuterium source like heavy water (D₂O). The acidic conditions facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic rings.
-
Metal-Catalyzed Deuteration: Transition metals like palladium, platinum, or rhodium can catalyze the exchange of aromatic hydrogens with deuterium from D₂ gas or D₂O.
-
Flow Synthesis: Modern techniques using flow reactors and microwave irradiation can enhance the efficiency of H-D exchange reactions with D₂O, offering a potential route for scalable synthesis.
General Synthetic Approach:
A plausible synthetic route for this compound would involve the treatment of Carbamazepine with a strong deuterated acid at elevated temperatures to facilitate the exchange of the aromatic protons. The reaction would likely require monitoring by techniques like NMR or mass spectrometry to determine the degree of deuteration. Purification would then be carried out using standard chromatographic techniques.
Experimental Protocols: Application as an Internal Standard
The primary application of this compound is as an internal standard in the quantification of Carbamazepine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol.
Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of drugs from plasma or serum samples.
-
Spiking: To 100 µL of the biological matrix (e.g., human plasma), add a known amount of this compound solution (the internal standard).
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte (Carbamazepine) and the internal standard (this compound).
-
Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical parameters for the LC-MS/MS analysis of Carbamazepine using this compound as an internal standard.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Carbamazepine: m/z 237 -> 194 This compound: m/z 245 -> 194 |
| Collision Energy | Optimized for the specific instrument and analyte. |
Data Analysis:
The concentration of Carbamazepine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Carbamazepine and a constant concentration of this compound.
Mandatory Visualizations
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Carbamazepine in complex biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is well-established and critical for drug development, therapeutic drug monitoring, and pharmacokinetic studies. This guide provides researchers and scientists with the fundamental technical information required to effectively utilize this compound in their analytical workflows. While a specific, detailed synthesis protocol is not widely published, the general principles of aromatic deuteration provide a basis for its production. The experimental protocols outlined here offer a robust starting point for the development and validation of bioanalytical methods for Carbamazepine.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Carbamazepine-D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Carbamazepine-D8. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical testing. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for characterization, and presents visual diagrams of metabolic pathways and analytical workflows.
Core Physical and Chemical Properties
This compound, a deuterated analog of Carbamazepine (B1668303), is primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure the accuracy and precision of Carbamazepine quantification in biological matrices. Its physicochemical properties are crucial for method development and validation.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₄D₈N₂O | [1] |
| Molecular Weight | 244.32 g/mol | [1][2] |
| Appearance | Off-White to Pale Yellow Solid | [3] |
| Melting Point | 173-179 °C | [3] |
| Solubility | Soluble in Chloroform and Methanol (B129727) (Slightly) | |
| Storage Temperature | -20°C | [1] |
| CAS Number | 1538624-35-9 | [2] |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic data are fundamental for the identification and quantification of this compound.
| Analytical Technique | Key Information |
| Mass Spectrometry (MS) | Used as an internal standard in LC-MS/MS assays for Carbamazepine quantification. The quantification is performed using multiple reaction monitoring (MRM) mode.[5] A common transition for this compound is m/z 244.600 > 202.300.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific ¹H and ¹³C NMR data for this compound are not widely published. However, the spectra would be similar to Carbamazepine, with the absence of signals corresponding to the eight deuterated positions. |
| Infrared (IR) Spectroscopy | Specific IR spectra for this compound are not readily available. The spectrum is expected to be very similar to that of Carbamazepine, with potential shifts in vibrational frequencies involving the C-D bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity is often reported as >95% by HPLC.[1] |
Experimental Protocols
Detailed methodologies are critical for replicating and validating analytical results. The following sections provide an overview of key experimental protocols relevant to this compound.
Quantification of Carbamazepine using this compound as an Internal Standard by LC-MS/MS
This protocol is adapted from a bioequivalence study of Carbamazepine formulations.[5]
Objective: To quantify Carbamazepine concentrations in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform protein precipitation by adding methanol to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant containing the analyte and internal standard to a clean tube.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Data Analysis:
-
Quantify Carbamazepine concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
LC-MS/MS quantification workflow.
Metabolic Pathway of Carbamazepine
This compound is expected to follow the same metabolic pathways as Carbamazepine. The primary route of metabolism occurs in the liver, mainly mediated by the cytochrome P450 enzyme CYP3A4.[6][7] The major metabolite is the pharmacologically active Carbamazepine-10,11-epoxide.[6][7]
Major metabolic pathway of Carbamazepine.
The metabolic stability of Carbamazepine can be influenced by deuteration at specific sites, a concept known as the kinetic isotope effect. This can potentially slow down the rate of metabolism, a strategy explored in drug development to improve pharmacokinetic profiles.
Conclusion
This compound is an essential tool in the accurate quantification of Carbamazepine. A thorough understanding of its physical and chemical properties, as outlined in this guide, is paramount for the development and validation of robust analytical methods. While specific experimental data for some properties of the deuterated form are limited, the information provided for the parent compound, along with the established principles of isotope effects, offers a strong foundation for its application in research and clinical settings.
References
- 1. This compound(Major) | LGC Standards [lgcstandards.com]
- 2. This compound | C15H12N2O | CID 76973613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbamazepine(298-46-4) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vivo Predictive Dissolution (IPD) for Carbamazepine Formulations: Additional Evidence Regarding a Biopredictive Dissolution Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
The Kinetic Isotope Effect in Action: A Technical Guide to the Mechanism of Deuterated Carbamazepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism of action of deuterated carbamazepine (B1668303), a modification of the widely used anticonvulsant and mood stabilizer. By strategically replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), the pharmacokinetic and pharmacodynamic properties of the parent drug, carbamazepine, can be significantly altered. This document provides a comprehensive overview of the underlying principles, available preclinical data, and the experimental methodologies used to elucidate the effects of deuteration on this critical therapeutic agent.
While specific data for "Carbamazepine-D8" is not extensively available in public literature, this guide will utilize data from studies on other deuterated carbamazepine analogs, such as stable-labeled carbamazepine and carbamazepine-d10, as representative examples to illustrate the core concepts and experimental findings.
Core Mechanism of Action: Enhanced Sodium Channel Blockade
Carbamazepine's primary mechanism of action lies in its ability to block voltage-gated sodium channels in neuronal cell membranes.[1][2] It preferentially binds to the inactivated state of these channels, a conformation they adopt after an action potential.[3] This stabilization of the inactive state prevents the channels from returning to a resting state capable of reopening, thereby reducing the repetitive and sustained firing of neurons that characterizes epileptic seizures.[3]
Deuteration of carbamazepine is not expected to fundamentally change this core mechanism but rather to modulate its pharmacokinetic profile, which in turn can influence its pharmacodynamic effects. The replacement of hydrogen with deuterium at specific metabolically vulnerable positions can slow down the rate of enzymatic breakdown, a phenomenon known as the kinetic isotope effect.[4]
The Impact of Deuteration on Pharmacokinetics
The metabolism of carbamazepine is a critical factor influencing its therapeutic efficacy and side-effect profile. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its active metabolite, carbamazepine-10,11-epoxide.[4] This metabolite also possesses anticonvulsant activity.[5] Both carbamazepine and its epoxide metabolite are further metabolized and eliminated.
Studies utilizing stable-labeled intravenous carbamazepine have been instrumental in characterizing its pharmacokinetic properties in detail.[6][7]
Table 1: Pharmacokinetic Parameters of Stable-Labeled Carbamazepine
| Parameter | Value | Reference |
| Absolute Clearance | Men: 0.039 ± 0.017 L/hr/kgWomen: 0.049 ± 0.018 L/hr/kg | [6][7] |
| Half-life | Men: 22.7 ± 8.7 hrsWomen: 17.5 ± 8.0 hrs | [6][7] |
| Absolute Bioavailability | 0.78 ± 0.23 | [7] |
Note: These values were obtained from a study using a stable-labeled (deuterated) intravenous formulation of carbamazepine in epilepsy patients and may not be directly extrapolated to a specific "this compound" oral formulation.
The key advantage of deuteration lies in its potential to reduce the rate of metabolism. By replacing hydrogen atoms at sites prone to oxidation by CYP enzymes with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is more resistant to enzymatic cleavage.[4] This can lead to:
-
Increased plasma exposure (AUC) of the parent drug.
-
Longer half-life, potentially allowing for less frequent dosing.
-
Altered metabolite profiles, which could potentially reduce the formation of toxic metabolites.
Experimental Protocols
Elucidating the mechanism and pharmacokinetic profile of deuterated carbamazepine involves a combination of in vitro and in vivo studies.
In Vitro Metabolism Studies
Objective: To determine the rate of metabolism of deuterated carbamazepine compared to its non-deuterated counterpart.
Methodology:
-
Incubation: Deuterated and non-deuterated carbamazepine are incubated with human liver microsomes or recombinant CYP3A4 enzymes.
-
Sample Analysis: At various time points, aliquots are taken, and the reaction is quenched. The concentrations of the parent drug and its metabolites are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
-
Data Analysis: The rate of disappearance of the parent compound and the rate of formation of metabolites are calculated to determine the intrinsic clearance.
In Vivo Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of deuterated carbamazepine in animal models and humans.
Methodology:
-
Drug Administration: A defined dose of deuterated carbamazepine is administered to subjects (e.g., orally or intravenously).[6][7]
-
Blood Sampling: Blood samples are collected at predetermined time points over a specified duration (e.g., up to 96 hours).[6][7]
-
Plasma Analysis: Plasma is separated, and the concentrations of the deuterated drug and its metabolites are measured using a validated LC-MS method. A deuterated internal standard (e.g., carbamazepine-d10) is typically used for accurate quantification.[6][7]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using noncompartmental methods to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.[6][7]
Visualizing the Mechanism and Workflow
Signaling Pathway of Carbamazepine's Action
Caption: Carbamazepine's primary mechanism of action on voltage-gated sodium channels.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical experimental workflow for in vivo pharmacokinetic studies.
Conclusion
Deuteration of carbamazepine represents a promising strategy to optimize its therapeutic profile. By leveraging the kinetic isotope effect, deuterated analogs have the potential to exhibit improved pharmacokinetic properties, such as reduced clearance and a longer half-life. While the core mechanism of sodium channel blockade remains the same, these pharmacokinetic modifications can lead to a more favorable dosing regimen and potentially an improved safety profile. Further research into specific deuterated analogs, such as this compound, is warranted to fully characterize their clinical potential. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of these next-generation antiepileptic and mood-stabilizing agents.
References
- 1. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 2. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. venable.com [venable.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady-state Carbamazepine Pharmacokinetics following Oral and Stable-Labeled Intravenous Administration in Epilepsy Patients: Effect of Race and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Commercial Availability and In-Depth Technical Guide to Carbamazepine-D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Carbamazepine-D8, a crucial analytical tool for researchers and drug development professionals. It further details its application as an internal standard in the bioanalysis of carbamazepine (B1668303), offering structured data, experimental protocols, and a visual representation of the analytical workflow.
Commercial Availability and Suppliers
This compound, a deuterated analog of the anticonvulsant drug carbamazepine, is readily available from several reputable suppliers of research chemicals and analytical standards. It is primarily used as an internal standard in pharmacokinetic and bioequivalence studies to ensure the accuracy and precision of quantitative analyses.
Below is a summary of key suppliers and their product specifications for this compound:
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Format |
| LGC Standards | This compound(Major) | 1538624-35-9 | C₁₅H₄D₈N₂O | 244.32 | >95% (HPLC)[1][2] | Neat Solid[1][2] |
| CymitQuimica | This compound(Major) | 298-46-4 (unlabelled) | C₁₅H₄D₈N₂O | 244.32 | Not Specified | Neat[3] |
| Pharmaffiliates | This compound(Major) | 1538624-35-9 | C₁₅H₄D₈N₂O | 244.32 | Not Specified | Off-White to Pale Yellow Solid[4] |
Note: Product specifications and availability are subject to change. It is recommended to consult the supplier's website or contact them directly for the most current information and to request a Certificate of Analysis (CoA) for detailed purity and isotopic distribution data.
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard (IS) in the quantitative analysis of carbamazepine in biological matrices such as plasma and serum. Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometry-based assays. This co-elution and co-ionization behavior helps to correct for variability during sample preparation and analysis, leading to more reliable results.
Key Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common and robust method for the quantification of carbamazepine, utilizing this compound as an internal standard. The method offers high sensitivity, selectivity, and throughput.
The following table summarizes typical quantitative data from validated LC-MS/MS methods for carbamazepine analysis using a deuterated internal standard:
| Parameter | Typical Value Range |
| Linearity Range | 5 - 2000 ng/mL[5] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[5] |
| Intra-day Precision (%CV) | 2.6 - 9.5%[5] |
| Inter-day Precision (%CV) | 4.0 - 9.6%[5] |
| Extraction Recovery | >87%[5] |
Experimental Protocols
This section outlines a typical experimental protocol for the quantification of carbamazepine in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Carbamazepine analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation (Protein Precipitation)
-
Aliquoting : Thaw frozen plasma samples to room temperature. Vortex mix gently. Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Spiking with Internal Standard : Add a specific volume of this compound working solution (e.g., 10 µL of a 1 µg/mL solution) to each plasma sample, calibration standard, and quality control sample.
-
Protein Precipitation : Add a precipitating agent, typically 3 volumes of cold acetonitrile (300 µL), to each tube.
-
Vortexing : Vortex mix the samples vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System : A high-performance liquid chromatography system.
-
Mass Spectrometer (MS) : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Typical LC Conditions:
-
Column : A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient Elution : A suitable gradient program to separate carbamazepine from endogenous plasma components.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5-10 µL.
-
Column Temperature : 40°C.
Typical MS/MS Conditions:
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Carbamazepine : m/z 237.1 → 194.1
-
This compound : m/z 245.1 → 194.1 (Note: The exact m/z for the deuterated standard may vary slightly based on the specific isotopic labeling pattern).
-
Data Analysis
-
Peak Integration : Integrate the chromatographic peaks for both carbamazepine and this compound.
-
Ratio Calculation : Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Calibration Curve : Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantification : Determine the concentration of carbamazepine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the bioanalytical quantification of carbamazepine using this compound as an internal standard.
Caption: Workflow for Carbamazepine Quantification.
This technical guide provides essential information for researchers and professionals involved in the development and analysis of carbamazepine. The use of this compound as an internal standard is a critical component of robust and reliable bioanalytical methods, ensuring data integrity for pharmacokinetic, toxicokinetic, and clinical studies.
References
- 1. This compound(Major) | LGC Standards [lgcstandards.com]
- 2. This compound(Major) | LGC Standards [lgcstandards.com]
- 3. This compound(Major) | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula of Carbamazepine-D8
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Carbamazepine-D8, a deuterated analog of the anticonvulsant drug Carbamazepine. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and pathway visualizations to support its application in scientific research.
Core Data Summary
This compound is a stable isotope-labeled version of Carbamazepine, widely utilized as an internal standard in bioanalytical studies. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1538624-35-9 | N/A |
| Molecular Formula | C₁₅H₄D₈N₂O | [1] |
| Molecular Weight | 244.32 g/mol | [1][2] |
| IUPAC Name | 5H-Dibenz[b,f]azepine-5-carboxamide-d8 | N/A |
| Purity | >95% (HPLC) | [1] |
| Storage Temperature | -20°C | [1] |
| Physical Format | Neat Solid | [1] |
Experimental Protocols
This compound is crucial for the accurate quantification of Carbamazepine in biological matrices. Below are detailed methodologies for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Quantitative Analysis of Carbamazepine in Human Plasma using LC-MS/MS
This protocol outlines a common method for the determination of Carbamazepine concentrations in human plasma, employing this compound as an internal standard to ensure accuracy and precision.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile (B52724) containing a known concentration of this compound (e.g., 100 ng/mL).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Linear gradient from 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbamazepine: Precursor ion (m/z) 237.1 → Product ion (m/z) 194.1
-
This compound (Internal Standard): Precursor ion (m/z) 245.1 → Product ion (m/z) 202.2
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Metabolic Pathway of Carbamazepine
Carbamazepine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway involves the formation of Carbamazepine-10,11-epoxide, an active metabolite. The following diagram illustrates the key steps in the biotransformation of Carbamazepine.
References
A Comprehensive Technical Guide to the Storage and Handling of Carbamazepine-D8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage, handling, and stability testing protocols for Carbamazepine-D8. The information is intended to ensure the integrity of the compound for research and development purposes and to promote safe laboratory practices.
Storage Recommendations
Proper storage of this compound is crucial for maintaining its purity and stability. The following table summarizes the recommended storage conditions based on available data.
| Parameter | Recommendation | Source(s) |
| Long-Term Storage Temperature | -20°C | [1][2] |
| Shipping Temperature | Room Temperature | [1][2] |
| Container | Tightly closed, light-resistant container. | |
| Environment | Store in a dry and well-ventilated place. | [3] |
Handling and Safety Precautions
This compound, similar to its parent compound, requires careful handling due to its potential hazards. Adherence to the following guidelines is essential to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection should be taken when handling this compound.
| PPE Item | Specification | Source(s) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | [3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | [4] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | [4] |
| Protective Clothing | Laboratory coat. | [5] |
Engineering Controls
| Control | Recommendation | Source(s) |
| Ventilation | Handle in a chemical fume hood to avoid inhalation of dust. | [6] |
| Spill Control | Have a spill kit readily available. | [4] |
Safe Handling Practices
-
Avoid contact with skin and eyes.[5]
-
Avoid the formation of dust and aerosols.[7]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.[8]
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5] Waste should be treated as hazardous chemical waste.
Stability Profile
While specific long-term stability data for solid this compound is not extensively published, studies on Carbamazepine (B1668303) provide valuable insights. The chemical stability of Carbamazepine tablets has been shown to be robust under various stress conditions of temperature and humidity.[9] However, the physical properties of formulations, such as dissolution, can be affected by high humidity.[10]
It is recommended that researchers establish a stability testing program for this compound based on the intended application and storage conditions.
Experimental Protocols
The following section outlines a general experimental protocol for conducting a stability study of solid this compound, based on established methodologies for Carbamazepine and ICH guidelines.[11][12][13]
Stability-Indicating HPLC Method
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and detecting any degradation products.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example): [14]
-
Mobile Phase: A mixture of water, methanol, and acetonitrile. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Injection Volume: 10 - 20 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for parameters including:
-
Specificity (in the presence of degradation products)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Forced Degradation Study
To establish the stability-indicating nature of the HPLC method, a forced degradation study should be performed on this compound.
Procedure:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at an elevated temperature for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C).
-
Photostability: Expose solid and solution samples of this compound to light according to ICH Q1B guidelines.
Analyze the stressed samples by the developed HPLC method to ensure that any degradation products are well-resolved from the parent peak.
Long-Term Stability Study Protocol
Objective: To evaluate the stability of solid this compound under the recommended long-term storage condition.
Materials:
-
At least three different batches of this compound.
-
Appropriate containers (e.g., amber glass vials with screw caps).
-
Calibrated stability chamber set to -20°C ± 5°C.
Procedure:
-
Package samples of each batch in the selected containers.
-
Place the samples in the stability chamber.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
At each time point, analyze the samples for the following attributes:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantify the amount of this compound using the validated stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any degradation products using the HPLC method.
-
Acceptance Criteria:
-
No significant change in appearance.
-
Assay value to remain within a specified range of the initial value (e.g., 95.0% - 105.0%).
-
Any specified degradation product should not exceed a certain limit (e.g., 0.2%), and the total degradation products should not exceed another limit (e.g., 1.0%).
Visual Workflow for Storage and Handling
The following diagram illustrates the logical workflow for the proper storage and handling of this compound.
Caption: Workflow for the safe storage and handling of this compound.
References
- 1. This compound(Major) | LGC Standards [lgcstandards.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. in.gov [in.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. thesafetygeek.com [thesafetygeek.com]
- 7. targetmol.com [targetmol.com]
- 8. Safe working in laboratories [bath.ac.uk]
- 9. Effect of packaging and storage on the stability of carbamazepine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of humidity and temperature on in vitro dissolution of carbamazepine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. pharmaacademias.com [pharmaacademias.com]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. worldwidejournals.com [worldwidejournals.com]
Methodological & Application
Application Note: Quantitative Analysis of Carbamazepine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine (B1668303) is a first-line antiepileptic drug used for treating seizures and neuropathic pain.[1][2] Therapeutic drug monitoring (TDM) of carbamazepine is crucial for optimizing dosage, ensuring therapeutic efficacy, and avoiding toxicity, as it exhibits significant inter-individual pharmacokinetic variability.[3] The therapeutic range for carbamazepine in plasma is typically 4–12 µg/mL.[2][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carbamazepine in human plasma. The use of a stable isotope-labeled internal standard, Carbamazepine-D8, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Carbamazepine (certified reference material)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used. Specific models and manufacturers may vary, but a representative configuration is provided in the tables below.
Preparation of Standards and Quality Control Samples
Stock solutions of carbamazepine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the carbamazepine stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions.
Sample Preparation Protocol
A protein precipitation method is employed for its simplicity and high-throughput capability.[3][5]
-
Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Figure 1: A flowchart illustrating the protein precipitation protocol for plasma samples.
LC-MS/MS Method
The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Run Time | ~7 minutes |
Representative Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 - 2.0 | 50 |
| 2.0 - 3.0 | 50 -> 65 |
| 3.0 - 3.5 | 65 -> 75 |
| 3.5 - 4.0 | 75 -> 90 |
| 4.0 - 4.5 | 90 |
| 4.5 - 4.6 | 90 -> 50 |
| 4.6 - 7.0 | 50 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 100°C |
| Desolvation Temp. | 350°C |
| MRM Transitions | See Table below |
MRM Transitions for Carbamazepine and Internal Standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Carbamazepine | 237.0 | 194.0 |
| This compound | 245.0 | 202.0 |
Note: The exact m/z for this compound may vary depending on the deuteration pattern. The values provided are illustrative.
Method Validation Summary
The method was validated according to regulatory guidelines, and the results are summarized below.
| Parameter | Result |
| Linearity Range | 0.5 - 30 µg/mL (r² > 0.99)[3][6] |
| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL[5] |
| Intra-day Precision (%CV) | < 8.23%[3][4] |
| Inter-day Precision (%CV) | < 9.6% |
| Accuracy (% Bias) | -1.74% to 2.92%[3][4] |
| Recovery | > 87%[7] |
| Matrix Effect | No significant matrix effect observed[8] |
Data Analysis
The concentration of carbamazepine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted linear regression is then applied to fit the data.
Figure 2: A schematic representing the data analysis pipeline for carbamazepine quantification.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of carbamazepine in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput therapeutic drug monitoring and pharmacokinetic studies. The method has been validated to meet the stringent requirements for bioanalytical assays.
References
- 1. Istanbul University Press [iupress.istanbul.edu.tr]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Bioanalysis of Carbamazepine using Carbamazepine-D8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine (B1668303) is an anticonvulsant drug widely used in the treatment of epilepsy and neuropathic pain. Therapeutic drug monitoring of carbamazepine is crucial to ensure optimal efficacy and minimize toxicity. This document provides detailed protocols for the preparation of biological samples (plasma, serum, and urine) for the quantitative analysis of carbamazepine, using Carbamazepine-D8 as an internal standard. The protocols described are based on established bioanalytical techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Analytes and Internal Standard:
-
Carbamazepine
-
This compound (or Carbamazepine-D10)
-
-
Biological Matrices:
-
Human Plasma (with EDTA as anticoagulant)
-
Human Serum
-
Human Urine
-
-
Solvents and Reagents:
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Chloroform (B151607) (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (25%)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Phosphate (B84403) buffer
-
Solid Phase Extraction Cartridges (e.g., Oasis HLB)
-
Experimental Protocols
Preparation of Standard and Internal Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve carbamazepine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Standard Solutions:
-
Prepare working standard solutions of carbamazepine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound stock solution with methanol or a mixture of methanol and water to a final concentration of 10 µg/mL[1]. This solution will be used to spike all calibration standards, quality control samples, and unknown samples.
Sample Preparation Procedures
Three common methods for sample preparation are detailed below. The choice of method may depend on the desired level of sample cleanup, throughput requirements, and available equipment.
This method is rapid and simple, making it suitable for high-throughput analysis.
Protocol:
-
Pipette 100 µL of the biological sample (plasma or serum) into a microcentrifuge tube.
-
Add 5 µL of the 10 µg/mL this compound internal standard solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample is commonly used) to precipitate the proteins[2].
-
Vortex the mixture vigorously for 1-3 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm or approximately 1500 x g) for 10 minutes to pellet the precipitated proteins[3].
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase used for LC-MS/MS analysis[3].
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
LLE provides a cleaner extract compared to protein precipitation by removing more matrix components.
Protocol:
-
Pipette 500 µL of the biological sample (serum or plasma) into a glass test tube[3].
-
Add 100 µL of the this compound internal standard solution and vortex.
-
Adjust the sample pH to approximately 10 by adding 50 µL of 25% ammonium hydroxide solution[4].
-
Add 2 mL of chloroform to the tube[3].
-
Vortex the mixture for 2 minutes to ensure thorough extraction[3].
-
Centrifuge at 1500 x g for 10 minutes to separate the aqueous and organic layers[3].
-
Carefully transfer the lower organic layer (chloroform) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis[3].
-
Vortex and transfer to an autosampler vial.
SPE offers the most thorough sample cleanup, minimizing matrix effects and improving analytical sensitivity.
Protocol using Oasis HLB Cartridges:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Note that for some modern polymeric sorbents like Oasis PRiME HLB, this step may be optional[3].
-
Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., phosphate buffer, pH 6.0).
-
Loading: Pre-treat the sample by adding the internal standard. Dilute the sample with buffer if necessary. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A common wash solution is a mixture of water and a small percentage of methanol (e.g., 5% methanol)[5]. Use a sufficient volume to thoroughly wash the cartridge (e.g., 1-2 mL). A second wash with a slightly stronger organic solvent mixture may be employed for further cleanup.
-
Elution: Elute the carbamazepine and this compound from the cartridge with a small volume of a strong organic solvent, such as methanol or a mixture of acetonitrile and methanol[5][6]. Typically, 1-2 mL of elution solvent is sufficient.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes typical quantitative data for the different sample preparation methods for carbamazepine analysis.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 82.4 - 105.7 | ~97 | > 82 |
| Intra-day Precision (CV%) | < 8.23 | < 4.03 | < 7.96 |
| Inter-day Precision (CV%) | < 8.23 | < 2.10 | < 7.96 |
| Linearity Range (µg/mL) | 0.5 - 30 | 0.1 - 5 | 0.2 - 25 |
| Matrix Effect | Prone to significant matrix effects | Reduced matrix effects compared to PPT | Minimal matrix effects |
Note: The values presented are indicative and may vary depending on the specific laboratory conditions, instrumentation, and biological matrix.
Visualization of Experimental Workflows
Caption: Protein Precipitation Workflow for Carbamazepine Bioanalysis.
Caption: Liquid-Liquid Extraction Workflow for Carbamazepine Bioanalysis.
Caption: Solid-Phase Extraction Workflow for Carbamazepine Bioanalysis.
References
- 1. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Elucidating the dynamics of carbamazepine uptake using date pit-derived activated carbon: A comprehensive kinetic and thermodynamic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carbamazepine-D8 in Therapeutic Drug Monitoring (TDM)
Application Note & Protocol
Introduction
Carbamazepine (B1668303) (CBZ) is a primary anticonvulsant medication utilized in the management of epilepsy, neuropathic pain, and bipolar disorder.[1][2] Due to significant inter-individual variability in its metabolism, establishing a direct correlation between dosage and plasma concentration, or concentration and therapeutic effect, can be challenging.[3][4] This variability underscores the importance of Therapeutic Drug Monitoring (TDM) for carbamazepine to ensure optimal therapeutic outcomes and minimize toxicity.[3][4][5] The therapeutic range for carbamazepine in plasma is generally accepted to be between 4 to 12 µg/mL.[4][6][7]
Carbamazepine-D8, a deuterated analog of carbamazepine, serves as an ideal internal standard (IS) for the quantitative analysis of carbamazepine in biological matrices during TDM. Its utility is particularly prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are favored for their high sensitivity, selectivity, and accuracy.[8][9] The co-elution of this compound with the analyte and its distinct mass-to-charge ratio (m/z) allows for precise quantification by correcting for variations in sample preparation and instrument response.
Principle of the Assay
The methodology involves the extraction of carbamazepine and the internal standard, this compound, from a biological sample, typically serum or plasma. This is followed by chromatographic separation using high-performance liquid chromatography (HPLC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The concentration of carbamazepine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.
Experimental Workflow
The general workflow for the therapeutic drug monitoring of carbamazepine using this compound as an internal standard is depicted below.
Detailed Experimental Protocol
This protocol is a representative example based on common LC-MS/MS methods for carbamazepine analysis.[8][10][11]
1. Materials and Reagents
-
Carbamazepine certified reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water[8]
-
Chloroform (for liquid-liquid extraction)[8]
-
Human serum/plasma (blank and patient samples)[8]
2. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve carbamazepine and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the carbamazepine primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution to a final concentration (e.g., 100 ng/mL) with the same solvent.
-
Calibration Standards and QC Samples: Spike blank human serum/plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.1 - 20 µg/mL) and at least three levels of QC samples (low, medium, and high).
3. Sample Preparation (Protein Precipitation Method)
-
To 100 µL of serum/plasma sample (calibrator, QC, or patient sample), add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters.
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| HPLC System | Agilent, Shimadzu, or equivalent |
| Column | C18 or C8 column (e.g., 150 mm x 2.1 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid or acetic acid (e.g., 30:70 v/v)[10][12] |
| Flow Rate | 0.2 - 0.5 mL/min[10][13] |
| Injection Volume | 5 - 20 µL[12] |
| Column Temperature | 25 - 40°C |
| Tandem Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode[10] |
| MRM Transitions | Carbamazepine: e.g., m/z 237 → 194[10] this compound: e.g., m/z 245 → 202 (adjust based on D8 position) |
| Collision Energy | Optimized for specific transitions |
| Dwell Time | 100 - 200 ms |
Method Validation Parameters
A summary of typical validation parameters for LC-MS/MS methods for carbamazepine quantification is presented below.[9][10][11]
| Parameter | Typical Acceptance Criteria/Results |
| Linearity | Correlation coefficient (r²) > 0.99[8] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL to 0.1 µg/mL[10][11] |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ)[9] |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ)[9] |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[9] |
| Recovery | > 85%[10] |
| Matrix Effect | Minimal ion suppression or enhancement |
Data Analysis and Interpretation
The concentration of carbamazepine in patient samples is calculated using the peak area ratio of the analyte to the internal standard and interpolating the value from the linear regression equation of the calibration curve. The resulting concentration is then compared to the established therapeutic range (4-12 µg/mL) to guide dose adjustments.[4][6][7]
Logical Relationship in LC-MS/MS Quantification
The following diagram illustrates the logical relationship between the analyte, internal standard, and the final concentration determination.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring of carbamazepine offers a robust, sensitive, and accurate method for quantifying drug levels in patients. This approach is essential for individualizing therapy, ensuring efficacy, and minimizing the risk of adverse effects associated with carbamazepine treatment. The detailed protocol and validation parameters provided herein serve as a comprehensive guide for researchers and clinicians involved in the therapeutic monitoring of this critical antiepileptic drug.
References
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Therapeutic Drug Monitoring of Carbamazepine: A 20-Year Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. tsijournals.com [tsijournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. publications.anveshanaindia.com [publications.anveshanaindia.com]
Application Notes and Protocols for the Use of Carbamazepine-D8 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Carbamazepine-D8 as an internal standard in pharmacokinetic (PK) studies of carbamazepine (B1668303). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.
Introduction
Carbamazepine is a widely prescribed anticonvulsant drug for which therapeutic drug monitoring and pharmacokinetic characterization are crucial for optimizing treatment and ensuring patient safety. Accurate quantification of carbamazepine in biological matrices is essential for these studies. This compound, a deuterated analog of carbamazepine, serves as an ideal internal standard for LC-MS/MS-based quantification. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise correction for matrix effects and variability in sample processing.
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical methods. This approach, known as isotope dilution mass spectrometry, offers significant advantages over using other structurally similar compounds as internal standards.
Experimental Protocols
The following protocols are synthesized from validated methods for the quantification of carbamazepine in human plasma or serum using a deuterated internal standard.
Sample Preparation: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Human plasma/serum samples
-
This compound internal standard (IS) working solution (e.g., 1 µg/mL in methanol)
-
Methanol (B129727), ice-cold
-
Acetonitrile (B52724), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to PPT, reducing matrix effects.
Materials:
-
Human plasma/serum samples
-
This compound internal standard (IS) working solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Buffer (e.g., 0.1 M sodium carbonate, pH 11)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of plasma/serum sample into a 2 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution and vortex.
-
Add 100 µL of 0.1 M sodium carbonate buffer and vortex.
-
Add 1 mL of the extraction solvent (e.g., MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters that may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 20% B, ramp to 80% B over 3 min, hold for 1 min, return to 20% B and equilibrate. |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Carbamazepine | Q1: m/z 237.1 -> Q3: m/z 194.1 |
| This compound (or D10) | Q1: m/z 245.1 (or 247.1) -> Q3: m/z 202.1 (or 204.1) |
| Dwell Time | 100-200 ms |
| Collision Energy (CE) | Optimize for specific instrument |
| Declustering Potential (DP) | Optimize for specific instrument |
Experimental Workflow Visualization
Carbamazepine Metabolism
Understanding the metabolic fate of carbamazepine is crucial for interpreting pharmacokinetic data. The primary metabolic pathway involves oxidation to an active epoxide metabolite.
Quantitative Data
The following tables summarize typical validation and pharmacokinetic parameters obtained from studies utilizing a deuterated internal standard for carbamazepine quantification.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Performance | Reference |
| Linearity Range | 5 - 2000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Intra-day Precision (%CV) | < 10% | [1] |
| Inter-day Precision (%CV) | < 10% | [1] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | |
| Recovery | > 85% | [1] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | [1] |
Table 2: Pharmacokinetic Parameters of Carbamazepine in Healthy Adults
Data obtained from studies utilizing LC-MS/MS with a deuterated internal standard.
| Pharmacokinetic Parameter | Mean Value (± SD or Range) | Reference |
| Clearance (CL) | 0.021 ± 0.007 L/h/kg | [2] |
| Volume of Distribution (Vd) | 1.1 ± 0.3 L/kg | [2] |
| Half-life (t½) | 35.8 ± 11.2 hours (single dose) | [2] |
| 12-17 hours (multiple doses due to auto-induction) | [3] | |
| Bioavailability (F) | 0.78 ± 0.24 | [2] |
| Time to Peak Concentration (Tmax) | 19 ± 7 hours (single sustained-release dose) | [3] |
| Peak Concentration (Cmax) | 1.9 ± 0.3 µg/mL (single 200 mg sustained-release dose) | [3] |
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly reliable and accurate method for the quantification of carbamazepine in biological matrices for pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these validated methodologies will ensure the generation of high-quality data for the successful characterization of carbamazepine's pharmacokinetic profile.
References
- 1. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steady-state Carbamazepine Pharmacokinetics following Oral and Stable-Labeled Intravenous Administration in Epilepsy Patients: Effect of Race and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Solid-Phase Extraction Protocol for Carbamazepine and its Deuterated Internal Standard, Carbamazepine-D8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamazepine (B1668303) is an anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy and neuropathic pain.[1] Accurate and reliable quantification of carbamazepine in biological matrices such as plasma and serum is crucial for therapeutic drug monitoring and pharmacokinetic studies. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration prior to analysis by methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This application note provides a detailed protocol for the solid-phase extraction of carbamazepine from human plasma using Carbamazepine-D8 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.
Experimental Workflow
The overall experimental workflow for the solid-phase extraction of carbamazepine is depicted below. This process involves sample pre-treatment, conditioning of the SPE cartridge, sample loading, washing to remove interferences, and finally, elution of the analyte and internal standard.
Caption: Experimental workflow for the solid-phase extraction of carbamazepine.
Materials and Reagents
-
SPE Cartridges: Oasis HLB (30 mg/1 mL) are commonly used and show excellent recovery.[2]
-
Carbamazepine: Reference standard.
-
This compound: Internal standard (IS).
-
Methanol (HPLC Grade): For conditioning and elution.
-
Water (HPLC Grade): For equilibration.
-
Acetonitrile (HPLC Grade): For mobile phase preparation.
-
Formic Acid (or Ammonium Acetate): As a mobile phase modifier for LC-MS analysis.[4][5]
-
Human Plasma: Blank matrix for calibration standards and quality controls.
Detailed Experimental Protocol
This protocol is optimized for the extraction of carbamazepine from 250 µL of human plasma.
4.1. Preparation of Stock and Working Solutions
-
Carbamazepine Stock Solution (1 mg/mL): Accurately weigh and dissolve carbamazepine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standards: Prepare working solutions of carbamazepine and this compound by serial dilution of the stock solutions with methanol or a suitable solvent mixture.
4.2. Sample Preparation
-
Pipette 250 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the this compound working solution to each plasma sample to achieve the desired final concentration of the internal standard.
-
For calibration curve and quality control (QC) samples, spike with the appropriate volume of carbamazepine working solutions. For unknown samples, add the equivalent volume of blank solvent.
-
Vortex the samples for 30 seconds to ensure thorough mixing.
4.3. Solid-Phase Extraction Procedure
The following steps should be performed using a vacuum manifold.
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of HPLC-grade water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample (from section 4.2) onto the cartridge. Allow the sample to pass through slowly under gravity or with minimal vacuum.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove endogenous interferences.[2]
-
Drying: Dry the cartridge under a vacuum for approximately 30 seconds.
-
Elution: Elute the carbamazepine and this compound from the cartridge with 500 µL of methanol into a clean collection tube.
4.4. Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical performance data for the SPE-LC-MS/MS analysis of carbamazepine. The use of an internal standard like this compound helps to achieve high precision and accuracy.
| Parameter | Carbamazepine | Carbamazepine-10,11-epoxide (Metabolite) | Reference |
| Extraction Recovery | 98.5% - 99.6% | 99.1% - 99.7% | [2] |
| Linearity Range | 0.2 - 25 µg/mL | 0.2 - 25 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | [6] |
| Intra-day Precision (%RSD) | < 7.96% | < 7.96% | [6] |
| Inter-day Precision (%RSD) | < 8.23% | Not Specified | [5] |
| Accuracy | 92.09% - 108.5% | 92.09% - 108.5% | [6] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.1 µg/mL | [7] |
Conclusion
This solid-phase extraction protocol provides a robust and reliable method for the simultaneous determination of carbamazepine and its internal standard, this compound, in human plasma. The high extraction recovery and excellent precision and accuracy make this method suitable for a wide range of applications, including therapeutic drug monitoring and clinical research. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring data quality in bioanalytical studies.
References
- 1. Carbamazepine-D10 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. researchgate.net [researchgate.net]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Carbamazepine in Environmental Samples Using Carbamazepine-D8
Introduction
Carbamazepine (B1668303), a widely used anticonvulsant and mood-stabilizing drug, is frequently detected in various environmental water bodies due to its persistence and incomplete removal during wastewater treatment.[1][2] Accurate and sensitive quantification of carbamazepine in environmental samples is crucial for assessing its potential ecological risks. This document provides detailed application notes and protocols for the analysis of carbamazepine in environmental water samples using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carbamazepine-D8 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is essential for correcting analytical variability, including matrix effects and recovery losses during sample preparation.[3]
Principle
The analytical method is based on solid-phase extraction (SPE) to concentrate carbamazepine from water samples, followed by quantification using LC-MS/MS. This compound, a deuterated analog of carbamazepine, is added to the samples at the beginning of the procedure. Since this compound has nearly identical physicochemical properties to the native carbamazepine, it co-behaves throughout the extraction, cleanup, and analytical steps. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for potential ion suppression or enhancement in the MS source and variations in extraction efficiency.[3][4]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of carbamazepine in various environmental water matrices using a deuterated internal standard. The data is compiled from multiple studies and represents expected recovery and detection limits.
| Matrix Type | Analyte Concentration | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Surface Water | 100 ng/L | 95.7 - 102.9 | 1.6 ng/L | [4][5] |
| Wastewater Effluent | 100 ng/L | 90.6 - 103.5 | 0.5 - 5 ng/L | [5][6] |
| Wastewater Influent | 100 ng/L | 83.6 - 102.2 | 0.5 - 5 ng/L | [5][6] |
Experimental Protocols
Reagents and Materials
-
Carbamazepine analytical standard
-
This compound internal standard
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Glass fiber filters (0.7 µm)
Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Collection and Filtration: Collect water samples in clean glass bottles. Upon return to the laboratory, filter the samples through a 0.7 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each filtered water sample. A typical spiking concentration is 100 ng/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes.
-
Elution: Elute the retained analytes from the cartridge by passing 5-10 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 10 mM ammonium acetate with 0.1% formic acid in water
-
B: Acetonitrile/Methanol (2:3, v/v)
-
-
Gradient Elution:
-
Start with a suitable percentage of mobile phase B (e.g., 45%).
-
Linearly increase the percentage of B to achieve chromatographic separation.
-
Include a column wash and re-equilibration step.
-
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 10 - 20 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbamazepine | 237.1 | 194.0 |
| This compound | 245.1 | 202.0 |
Note: The specific m/z values for this compound may vary depending on the deuteration pattern. The provided values are illustrative.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Application of an ELISA to the quantification of carbamazepine in ground, surface and wastewaters and validation with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of six anticonvulsant drugs using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and accurate measurement of carbamazepine in surface water by use of porous membrane-protected micro-solid-phase extraction coupled with isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Carbamazepine-D8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays that utilize deuterated carbamazepine (B1668303), such as Carbamazepine-D8, as an internal standard for robust and accurate quantification. The primary application detailed is in the therapeutic drug monitoring (TDM) of carbamazepine and in vitro drug metabolism studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application 1: High-Throughput Therapeutic Drug Monitoring (TDM) of Carbamazepine
Introduction
Therapeutic drug monitoring of carbamazepine is crucial for optimizing treatment efficacy and minimizing toxicity in patients with epilepsy.[1] High-throughput LC-MS/MS assays are employed for rapid and accurate quantification of carbamazepine in biological matrices such as plasma or serum. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for variability in sample preparation and instrument response, ensuring the robustness of the high-throughput bioanalytical method.[2]
Experimental Protocol: Quantitative Analysis of Carbamazepine in Human Plasma
This protocol outlines a high-throughput method for the quantification of carbamazepine in human plasma using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents
-
Carbamazepine analytical standard
-
This compound (or other deuterated forms like D2, D10) internal standard[3]
-
Human plasma (blank)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well collection plates
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma samples, calibration standards, and quality control samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-30% B
-
2.6-3.5 min: 30% B
-
4. Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbamazepine | 237.1 | 194.1 | 25 |
| This compound (IS) | 245.1 | 202.1 | 25 |
Data Presentation
The following table summarizes typical quantitative parameters for a validated high-throughput LC-MS/MS assay for carbamazepine.
| Parameter | Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
Experimental Workflow Diagram
Caption: High-throughput workflow for Carbamazepine TDM.
Application 2: In Vitro Cytochrome P450 (CYP) Inhibition Assay
Introduction
Assessing the potential of new chemical entities (NCEs) to inhibit cytochrome P450 enzymes is a critical step in early drug discovery to predict potential drug-drug interactions.[4] High-throughput screening assays are used to evaluate the inhibitory effects of a large number of compounds on specific CYP isoforms. In assays where carbamazepine is used as a probe substrate for a specific CYP enzyme (e.g., CYP3A4), this compound serves as the internal standard for the accurate quantification of the carbamazepine metabolite formed.
Experimental Protocol: High-Throughput CYP3A4 Inhibition Assay
This protocol describes a method to screen for inhibitors of CYP3A4 using carbamazepine as a substrate.
1. Materials and Reagents
-
Carbamazepine (CYP3A4 substrate)
-
This compound (Internal Standard)
-
10,11-Epoxycarbamazepine (metabolite standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Test compounds (potential inhibitors)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
96-well incubation plates
2. Assay Procedure
-
In a 96-well plate, add 5 µL of test compound solution at various concentrations.
-
Add 85 µL of a pre-warmed incubation mixture containing human liver microsomes and carbamazepine in phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 10 µL of NADPH regenerating system to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing this compound internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the formation of 10,11-Epoxycarbamazepine.
3. LC-MS/MS Analysis The LC-MS/MS conditions would be similar to the TDM protocol, but with the inclusion of the MRM transition for the metabolite.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 10,11-Epoxycarbamazepine | 253.1 | 210.1 |
| This compound (IS) | 245.1 | 202.1 |
4. Data Analysis The percentage of inhibition is calculated by comparing the amount of metabolite formed in the presence of the test compound to the amount formed in the vehicle control. IC50 values are then determined by fitting the inhibition data to a dose-response curve.
Signaling Pathway and Logical Relationship Diagram
Caption: CYP450 inhibition assay logical relationship.
References
- 1. Ultrafast and high-throughput quantitative analysis of carbamazepine in human plasma by direct analysis in real time tandem mass spectrometry coupled with solid phase extraction to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Carbamazepine-D8 in Plasma Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the mitigation of matrix effects in plasma samples during the LC-MS/MS analysis of Carbamazepine (B1668303), with a focus on using Carbamazepine-D8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the LC-MS/MS analysis of plasma samples?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In plasma, these components can include phospholipids (B1166683), salts, proteins, and anticoagulants.[1][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative results.[1][4]
Q2: Why are plasma samples particularly challenging when it comes to matrix effects?
A2: Plasma is a complex biological matrix containing a high concentration of proteins, lipids (especially phospholipids), and other endogenous substances.[3] During sample preparation, these components can be co-extracted with the analyte of interest. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.[5] Phospholipids are a major contributor to matrix-induced ionization suppression.[6]
Q3: How does a stable isotope-labeled (SIL) internal standard, such as this compound, help overcome matrix effects?
A3: A stable isotope-labeled internal standard is considered the most effective way to compensate for matrix effects.[5][7] this compound is structurally identical to Carbamazepine, with the only difference being the substitution of eight hydrogen atoms with deuterium. This means it has nearly identical physicochemical properties, causing it to co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Q4: What are the common sample preparation techniques to reduce matrix effects when analyzing Carbamazepine in plasma?
A4: The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.[3][8] While convenient, it may not remove all interfering substances, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[9] It is generally more effective at removing interferences than PPT.[9]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while matrix components are washed away.[9][10] This is often the most effective technique for minimizing matrix effects.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Poor reproducibility and inconsistent results for Carbamazepine. | Significant and variable matrix effects between different plasma lots. | 1. Evaluate Matrix Effect: Quantify the matrix effect using the post-extraction spike method (see Experimental Protocol 1).2. Optimize Sample Preparation: Switch to a more rigorous sample preparation method (e.g., from PPT to LLE or SPE) to better remove interfering components.[6][9]3. Chromatographic Separation: Modify the LC gradient to better separate Carbamazepine from the regions of ion suppression or enhancement.[1][7] |
| Ion suppression observed for Carbamazepine. | Co-elution with phospholipids or other endogenous components that suppress ionization.[6] | 1. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation (e.g., using a HybridSPE-Phospholipid plate).2. Adjust Chromatography: Alter the mobile phase composition or gradient to shift the retention time of Carbamazepine away from the interfering peaks.[11]3. Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[4] |
| Ion enhancement observed for Carbamazepine. | Co-eluting matrix components that enhance the ionization of Carbamazepine. | 1. Improve Sample Cleanup: A more thorough sample cleanup method like SPE can help remove the components causing enhancement.[6]2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing the matrix effect.[7] However, ensure the diluted concentration is still above the lower limit of quantification. |
| Internal standard (this compound) does not adequately compensate for the matrix effect. | The internal standard and analyte are not experiencing the same matrix effect. This can happen if their chromatographic peaks are not perfectly co-eluting. | 1. Check Chromatography: Ensure that the chromatographic peaks for Carbamazepine and this compound are symmetrical and have the same retention time.2. Re-evaluate Sample Preparation: The chosen sample preparation method might be causing differential extraction recovery between the analyte and the internal standard. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the matrix effect.
1. Sample Preparation:
- Set A (Neat Solution): Prepare a solution of Carbamazepine and this compound in the reconstitution solvent at low and high quality control (QC) concentrations.
- Set B (Post-Spiked Matrix): Process at least six different lots of blank plasma using your established extraction procedure (e.g., protein precipitation, LLE, or SPE). After extraction, spike the resulting clean extracts with Carbamazepine and this compound to the same final concentrations as Set A.[3]
2. Analysis:
- Analyze both sets of samples via LC-MS/MS.
3. Calculation:
- Calculate the Matrix Factor (MF) for each lot of plasma:
- MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
- An MF < 1 indicates ion suppression.
- An MF > 1 indicates ion enhancement.
- An MF = 1 indicates no matrix effect.
- The coefficient of variation (CV%) of the MF across the different lots should ideally be <15%.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
A quick and simple method for sample cleanup.
1. Sample Aliquoting:
- Pipette 100 µL of plasma sample into a microcentrifuge tube.
- Add 10 µL of this compound internal standard solution.
2. Protein Precipitation:
- Add 300 µL of ice-cold acetonitrile to the plasma sample.[3]
- Vortex vigorously for 1 minute to ensure complete protein denaturation.[3]
3. Centrifugation:
- Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
4. Supernatant Transfer:
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of Carbamazepine in human plasma using a stable isotope-labeled internal standard.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.50 - 30 µg/mL | [8][10] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [8] |
| Intra-day Precision (%CV) | < 8.23% | [8] |
| Inter-day Precision (%CV) | < 8.23% | [8] |
| Accuracy | -1.74% to 2.92% | [8] |
| Recovery | 98.9% - 110.2% | [8] |
Visualizations
Caption: General workflow for Carbamazepine analysis in plasma.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. Ultrafast and high-throughput quantitative analysis of carbamazepine in human plasma by direct analysis in real time tandem mass spectrometry coupled with solid phase extraction to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting signal suppression or enhancement for Carbamazepine-D8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression or enhancement issues during the analysis of Carbamazepine-D8 by LC-MS/MS.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound.
Question: Why is the signal intensity of my this compound internal standard highly variable between samples?
Answer:
High variability in the signal intensity of this compound often points to differential matrix effects, where the analyte and the internal standard are affected differently by the sample matrix. It can also be caused by issues with the stability of the deuterated label.
Troubleshooting Steps:
-
Evaluate Matrix Effects: The presence of endogenous components in the sample matrix can suppress or enhance the ionization of this compound.
-
Recommendation: Perform a post-extraction addition experiment to quantify the extent of the matrix effect.[1] A significant difference in the signal of the internal standard between a neat solution and a post-spiked matrix extract indicates the presence of matrix effects.
-
-
Optimize Chromatography: Co-elution of matrix components with this compound can lead to ion suppression or enhancement.
-
Recommendation: Adjust the chromatographic gradient, change the mobile phase composition, or try a different column chemistry to separate the internal standard from interfering matrix components.
-
-
Sample Dilution: High concentrations of matrix components can exacerbate signal suppression.
-
Recommendation: Dilute the sample to reduce the concentration of interfering components. A study on Carbamazepine (B1668303) and its deuterated internal standard (Carbamazepine-D2N15) in human plasma found that a 202-fold dilution after protein precipitation resulted in symmetrical peaks and was not affected by the matrix effect.[1][2]
-
-
Change Ionization Source: Electrospray ionization (ESI) can be susceptible to matrix effects.
-
Recommendation: If available, consider switching to atmospheric pressure chemical ionization (APCI), which may be less prone to matrix effects for certain compounds.
-
-
Check for Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as H/D exchange.
-
Recommendation: Ensure the deuterium labels are on stable positions of the molecule. Prepare stock solutions and store standards in aprotic solvents like acetonitrile (B52724) or methanol (B129727) whenever possible.
-
Question: My quantitative results for Carbamazepine are inaccurate or inconsistent, even with an internal standard. What could be the issue?
Answer:
Inaccurate or inconsistent quantitative results, despite using a deuterated internal standard like this compound, can arise from a lack of co-elution, impurities in the standard, or isotopic exchange.
Troubleshooting Steps:
-
Verify Co-elution: The underlying assumption of using an internal standard is that it behaves identically to the analyte during sample preparation and analysis.
-
Recommendation: Overlay the chromatograms of Carbamazepine and this compound to confirm complete co-elution.
-
-
Confirm Purity of the Internal Standard: The presence of unlabeled Carbamazepine in the this compound standard can lead to artificially inflated results.
-
Recommendation: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.
-
-
Investigate Isotopic Exchange (Back-Exchange): If deuterium atoms are in labile positions, they can be replaced by protons, leading to a decrease in the internal standard signal and an increase in the analyte signal.
-
Recommendation: Perform an incubation study by exposing the deuterated internal standard to a blank matrix for a duration equivalent to your sample preparation and analysis time to check for any increase in the non-labeled compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound analysis?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantification.
Q2: How can I minimize matrix effects for this compound?
A2: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but potentially less clean method.[2]
-
Chromatographic Separation: Optimize your LC method to separate this compound from matrix components.
-
Sample Dilution: Reducing the concentration of the matrix by diluting the sample can mitigate suppression or enhancement effects.[1][2]
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound is a good practice, as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.
Q3: Can the position of the deuterium label on this compound affect my results?
A3: Yes, the position of the deuterium labels is crucial. If the labels are on chemically labile positions (e.g., on heteroatoms like -OH or -NH, or on carbons adjacent to carbonyl groups), they can exchange with protons from the solvent or matrix. This can lead to a loss of the deuterated signal and an increase in the signal of the unlabeled analyte, compromising the accuracy of your results. It is recommended to use internal standards where deuterium atoms are placed on stable, non-exchangeable positions, such as aromatic rings.
Q4: What are the typical mass transitions for Carbamazepine and Carbamazepine-D10 in LC-MS/MS analysis?
A4: In positive ion mode using selected reaction monitoring (SRM), typical mass transitions are:
Data Presentation
The following table summarizes hypothetical data from a matrix effect experiment for this compound in human plasma, illustrating the impact of different sample preparation techniques.
| Sample Preparation Method | Matrix Factor (MF) | Interpretation |
| Protein Precipitation (Acetonitrile) | 0.75 | Significant Ion Suppression |
| Protein Precipitation with 1:10 Dilution | 0.92 | Minor Ion Suppression |
| Liquid-Liquid Extraction (Ethyl Acetate) | 1.05 | No Significant Matrix Effect |
| Solid-Phase Extraction (C18) | 0.98 | No Significant Matrix Effect |
-
Matrix Factor (MF) is calculated as the peak area of the analyte in a post-extraction spiked sample divided by the peak area of the analyte in a neat solution.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF ≈ 1 indicates no significant matrix effect.
Experimental Protocols
Protocol for Evaluating Matrix Effects of this compound
This protocol is designed to assess the presence and extent of matrix effects on the signal of this compound.
1. Materials:
-
This compound standard solution (in a suitable organic solvent like methanol or acetonitrile)
-
Blank matrix (e.g., human plasma from a drug-free donor)
-
LC-MS/MS system
-
Appropriate solvents for sample preparation and mobile phase
2. Procedure:
-
Prepare Sample Set A (Neat Solution):
-
Prepare a solution of this compound in the reconstitution solvent at the concentration you typically use in your assay.
-
-
Prepare Sample Set B (Post-Extraction Spike):
-
Process a blank matrix sample using your established extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
After the final extraction step, spike the extracted matrix with the this compound standard to the same final concentration as in Sample Set A.
-
-
LC-MS/MS Analysis:
-
Analyze multiple replicates (e.g., n=3-6) of both Sample Set A and Sample Set B using your LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the average peak area for this compound in both sets of samples.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Average Peak Area of Set B) / (Average Peak Area of Set A)
-
3. Interpretation of Results:
-
If the MF is close to 1 , there is no significant matrix effect.
-
If the MF is significantly less than 1 , ion suppression is occurring.
-
If the MF is significantly greater than 1 , ion enhancement is occurring.
Visualizations
Caption: Troubleshooting workflow for this compound signal instability.
Caption: Workflow for evaluating this compound matrix effects.
References
- 1. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring [mdpi.com]
- 3. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Carbamazepine-D8 in biological matrices and stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Carbamazepine-D8 in biological matrices and stock solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of Carbamazepine (B1668303), an anti-epileptic drug. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the quantification of Carbamazepine in biological samples. The stability of this compound is crucial because its degradation can lead to inaccurate quantification of the target analyte, compromising the validity of study results. Regulatory bodies like the FDA and EMA have stringent requirements for demonstrating the stability of internal standards during bioanalytical method validation[1][2].
Q2: What are the common biological matrices and stock solution solvents for this compound?
This compound is frequently analyzed in biological matrices such as plasma, serum, and urine[3]. Stock solutions are typically prepared in organic solvents like methanol, acetonitrile, or dimethyl sulfoxide (B87167) (DMSO)[4][5].
Q3: What are the key stability assessments I need to perform for this compound?
According to regulatory guidelines, the following stability assessments are essential for internal standards like this compound[4][6]:
-
Stock Solution Stability: Evaluates the stability of the internal standard in its solvent at different temperatures over time.
-
Freeze-Thaw Stability: Assesses the stability of the internal standard in a biological matrix after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Determines the stability of the internal standard in a biological matrix at room temperature for a duration that mimics sample handling and processing times.
-
Long-Term Stability: Evaluates the stability of the internal standard in a biological matrix under frozen storage conditions for the expected duration of the study.
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions. The data is presented as the mean percentage of recovery or the percentage deviation from the nominal concentration.
Table 1: Stability of this compound in Biological Matrices
| Matrix | Storage Condition | Duration | Analyte Stability (% Recovery/Deviation) | Reference |
| Plasma | Room Temperature (Short-Term) | Up to 24 hours | Within ±15% of nominal concentration | [7] |
| Plasma | -20°C (Long-Term) | Up to 90 days | Within ±15% of nominal concentration | [7] |
| Plasma | Three Freeze-Thaw Cycles | N/A | Within ±15% of nominal concentration | [8] |
| Serum | Room Temperature | 14 days | Stable | [3][9] |
| Serum | Refrigerated (2-8°C) | 14 days | Stable | [3][9] |
| Serum | Frozen (-20°C) | 10 months | Stable | [3][9] |
| Urine | Room Temperature | Not specified | Stable for routine analysis | [10] |
| Urine | Frozen (-20°C) | Not specified | Preferred for long-term storage | [10] |
Table 2: Stability of this compound in Stock Solutions
| Solvent | Storage Condition | Duration | Analyte Stability (% Recovery/Deviation) | Reference |
| Methanol | Room Temperature | 24 hours | Within ±2% of initial concentration | [7] |
| Methanol | Refrigerated (2-8°C) | 3 months | Within ±2% of initial concentration | [7] |
| Methanol | -20°C | 1 month | Stable | [11] |
| Methanol | -80°C | 6 months | Stable | [11] |
| Acetonitrile | Room Temperature | Not specified | Stable under normal conditions | |
| Acetonitrile | Refrigerated (4°C) | Not specified | Recommended storage condition |
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
Issue 1: High Variability in Internal Standard Signal
-
Possible Causes:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, variations in extraction recovery, or incomplete vortexing can lead to inconsistent IS signals[12][13].
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the internal standard, causing signal variability[12].
-
Internal Standard Instability: Degradation of this compound during sample storage or processing will result in a decreased signal[12].
-
Instrumental Issues: Problems with the LC-MS system, such as a contaminated ion source or inconsistent injection volumes, can affect signal stability[14].
-
-
Troubleshooting Steps:
-
Verify Sample Preparation: Review the sample preparation protocol and ensure consistency. Prepare a fresh internal standard spiking solution to rule out degradation of the stock.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to assess ion suppression or enhancement zones in your chromatogram.
-
Check for Degradation: Re-analyze quality control (QC) samples from the beginning of the run to see if the IS signal has decreased over time.
-
Inspect the LC-MS System: Clean the ion source, check for leaks, and perform system suitability tests to ensure proper instrument function.
-
Issue 2: Shift in Retention Time of this compound
-
Possible Causes:
-
Deuterium Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is a known chromatographic phenomenon[12][15].
-
Chromatographic Column Degradation: A loss of stationary phase or column contamination can lead to shifts in retention time.
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation can affect chromatography.
-
-
Troubleshooting Steps:
-
Confirm Co-elution: A small, consistent shift due to the isotope effect is often acceptable if it does not lead to differential matrix effects. Ensure that the analyte and IS peaks are still within the same integration window.
-
Evaluate Column Performance: Inject a standard mixture to check the column's performance. If retention times for all compounds have shifted, the column may need to be replaced.
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared correctly and is properly degassed.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., methanol, acetonitrile) in a Class A volumetric flask.
-
Sonicate for approximately 10-15 minutes to ensure complete dissolution.
-
Allow the solution to equilibrate to room temperature before adjusting the volume to the mark.
-
Store the stock solution in an amber vial at the recommended temperature (see Table 2).
-
-
Working Solution Preparation:
-
Dilute the stock solution with the appropriate solvent to the desired concentration for spiking into calibration standards and quality control samples.
-
Prepare fresh working solutions as needed, considering their stability.
-
Protocol 2: Assessment of Freeze-Thaw Stability in Plasma
-
Sample Preparation:
-
Spike blank plasma with this compound at low and high concentrations (e.g., corresponding to low and high QC levels).
-
Aliquot the spiked plasma into multiple vials.
-
-
Freeze-Thaw Cycles:
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours.
-
Repeat this cycle for the desired number of times (typically three cycles).
-
-
Sample Analysis:
-
After the final thaw, process and analyze the samples along with a freshly prepared set of calibration standards and QCs.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration[4].
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for inconsistent internal standard signals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 4. Carbamazepine-D10 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate chromatography column for Carbamazepine-D8
Welcome to our dedicated support center for the chromatographic analysis of Carbamazepine-D8. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on column selection, method development, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of chromatography for the analysis of this compound?
A1: The most common and recommended technique for the analysis of Carbamazepine and its deuterated internal standard, this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This method is well-suited for separating non-polar to moderately polar compounds like Carbamazepine.
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: C18 columns are the most frequently used and recommended stationary phases for Carbamazepine analysis. Due to the basic nature of Carbamazepine, it is crucial to select a C18 column with high deactivation (end-capping) to minimize peak tailing caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) surface. Modern C18 columns designed for the analysis of basic compounds are highly recommended for optimal peak shape and reproducibility.[1][2] C8 columns have also been successfully used.[3][4]
Q3: What are the key considerations when selecting a C18 column?
A3: When selecting a C18 column for this compound analysis, consider the following:
-
End-capping: Choose a column with thorough end-capping to reduce silanol interactions and prevent peak tailing.
-
Particle Size: Smaller particle sizes (e.g., 1.8 µm, 2.6 µm) can provide higher efficiency and resolution, especially in UHPLC systems.[5] For standard HPLC, 3.5 µm or 5 µm particles are common.
-
Column Dimensions: A common starting point for analytical method development is a column with dimensions of 4.6 mm x 150 mm.[6] Shorter columns can be used for faster analysis times.
-
pH Stability: Ensure the column is stable in the pH range of your mobile phase. Adjusting the mobile phase pH can significantly impact the retention and peak shape of Carbamazepine.[7][8]
Q4: Will this compound co-elute perfectly with non-deuterated Carbamazepine?
A4: Not always. A phenomenon known as the deuterium (B1214612) isotope effect can cause a slight difference in retention times between the deuterated and non-deuterated compounds. While often minimal in reversed-phase chromatography, it's a critical factor to consider, especially when dealing with complex matrices where matrix effects can vary across the peak. If significant separation occurs, it may compromise the accuracy of quantification. Using a stable isotope-labeled internal standard with ¹³C or ¹⁵N instead of deuterium can be a strategy to avoid this chromatographic shift.
Recommended HPLC Columns for Carbamazepine Analysis
| Column Brand and Type | Key Features | Suitable For |
| Agilent Zorbax Eclipse Plus C18 | Engineered for high resolution and sensitivity. Excellent peak shapes for both acidic and basic compounds.[1] | General purpose analysis of Carbamazepine, method development. |
| Phenomenex Kinetex PS C18 | Core-shell particle technology with a positive surface modification to repel basic compounds and improve peak shape.[5] | High-efficiency analysis with improved peak shape for basic compounds like Carbamazepine. |
| Waters XBridge C18 | A modern, deactivated hybrid particle column that offers good peak shape for basic compounds.[2] | Robust methods requiring good peak symmetry for basic analytes. |
| Thermo Scientific Hypersil Gold C18 | Provides excellent peak shapes and is a popular choice for a wide range of pharmaceutical analyses. | Reliable and reproducible analysis of Carbamazepine. |
Experimental Protocols
Below are examples of starting experimental protocols for the HPLC analysis of Carbamazepine. Optimization will likely be required for your specific application and instrumentation.
Protocol 1: Isocratic HPLC-UV Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Water (75:25, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | Ambient[6] |
| Injection Volume | 10 µL |
| UV Detection | 286 nm[6] |
| Internal Standard | Diazepam[6] |
Protocol 2: Gradient HPLC-MS/MS Method for Bioanalysis
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | Triple Quadrupole Mass Spectrometer (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Troubleshooting Guide
// Nodes Start [label="Problem Encountered", fillcolor="#FBBC05", fontcolor="#202124"]; PeakTailing [label="Peak Tailing for\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorResolution [label="Poor Resolution between\nCarbamazepine and\nMetabolites/Interferences", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VariableRetention [label="Variable Retention Times", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MatrixEffects [label="Matrix Effects\n(Ion Suppression/Enhancement)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sol_PeakTailing1 [label="Check Mobile Phase pH:\n- Lowering pH can reduce\n silanol interactions.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_PeakTailing2 [label="Use a High-Quality\nEnd-capped C18 Column.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_PeakTailing3 [label="Add a Competing Base\n(e.g., Triethylamine) to\n a mobile phase (less common with modern columns).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_PoorResolution1 [label="Optimize Mobile Phase:\n- Adjust organic solvent ratio.\n- Try a different organic solvent\n (e.g., Methanol vs. Acetonitrile).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_PoorResolution2 [label="Implement Gradient Elution.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_PoorResolution3 [label="Use a Column with Higher\nEfficiency (smaller particles).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_VariableRetention1 [label="Ensure Proper Column\nEquilibration.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_VariableRetention2 [label="Check for Leaks in the\nHPLC System.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_VariableRetention3 [label="Verify Mobile Phase\nComposition and pH.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_MatrixEffects1 [label="Improve Sample Preparation:\n- Use Solid-Phase Extraction (SPE).\n- Use Liquid-Liquid Extraction (LLE).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_MatrixEffects2 [label="Modify Chromatographic\nConditions to Separate Analyte\nfrom Interfering Compounds.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_MatrixEffects3 [label="Use a Stable Isotope-Labeled\nInternal Standard with ¹³C or ¹⁵N\nto better compensate for matrix effects.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PeakTailing; Start -> PoorResolution; Start -> VariableRetention; Start -> MatrixEffects;
PeakTailing -> Sol_PeakTailing1; PeakTailing -> Sol_PeakTailing2; PeakTailing -> Sol_PeakTailing3;
PoorResolution -> Sol_PoorResolution1; PoorResolution -> Sol_PoorResolution2; PoorResolution -> Sol_PoorResolution3;
VariableRetention -> Sol_VariableRetention1; VariableRetention -> Sol_VariableRetention2; VariableRetention -> Sol_VariableRetention3;
MatrixEffects -> Sol_MatrixEffects1; MatrixEffects -> Sol_MatrixEffects2; MatrixEffects -> Sol_MatrixEffects3; } end_dot
Figure 1: A troubleshooting guide for common issues in this compound analysis.
Logical Workflow for Column Selection
// Nodes Start [label="Start: Select a Column for\nthis compound Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InitialChoice [label="Initial Choice:\nReversed-Phase C18 Column", fillcolor="#F1F3F4", fontcolor="#202124"]; Considerations [label="Key Considerations", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; BasicCompound [label="Carbamazepine is a\nbasic compound.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; PeakShape [label="Is Peak Shape Symmetrical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; GoodPeakShape [label="Proceed with Method\nDevelopment and Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PeakTailing [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TroubleshootTailing [label="Troubleshoot Peak Tailing:\n- Optimize mobile phase pH.\n- Select a highly end-capped or\n base-deactivated C18 column.", fillcolor="#F1F3F4", fontcolor="#202124"]; Reevaluate [label="Re-evaluate Column Choice", fillcolor="#FBBC05", fontcolor="#202124"]; AlternativeColumn [label="Consider Alternative Columns:\n- C8 Column\n- Phenyl-Hexyl Column", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> InitialChoice; InitialChoice -> Considerations; Considerations -> BasicCompound [style=dashed]; Considerations -> PeakShape; PeakShape -> GoodPeakShape [label="Yes"]; PeakShape -> PeakTailing [label="No"]; PeakTailing -> TroubleshootTailing; TroubleshootTailing -> Reevaluate; Reevaluate -> InitialChoice; Reevaluate -> AlternativeColumn; } end_dot
Figure 2: A logical workflow for selecting the appropriate chromatography column.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
impact of different ionization sources on Carbamazepine-D8 signal
Welcome to the Technical Support Center for the analysis of Carbamazepine-D8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and understanding the impact of different ionization sources on the this compound signal in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is generally recommended for the analysis of this compound?
A1: Both ESI and APCI can be used for the analysis of this compound, as Carbamazepine (B1668303) is a moderately polar molecule. However, ESI is more commonly reported in the literature for Carbamazepine and its analogs. ESI is generally suitable for polar to moderately nonpolar compounds that can be ionized in solution.[1][2][3][4] APCI is typically better for less polar and more volatile compounds. The choice between ESI and APCI may depend on the specific matrix and the desired sensitivity. For many applications involving pharmaceutical compounds like Carbamazepine, ESI often provides excellent sensitivity.[5]
Q2: What are the expected molecular ions for this compound with ESI and APCI in positive ion mode?
A2: In positive ion mode, both ESI and APCI are expected to generate a protonated molecule, [M+H]⁺. For this compound (C₁₅H₄D₈N₂O), the monoisotopic mass is approximately 244.1 g/mol . Therefore, you should expect to see a precursor ion at m/z 245.1. In ESI, you may also observe adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, depending on the mobile phase composition.
Q3: How does the fragmentation of this compound differ between ESI and APCI?
A3: The fragmentation pattern is primarily dependent on the collision energy in the mass spectrometer and not the ionization source itself. For Carbamazepine, a common fragmentation pathway involves the loss of the carbamoyl (B1232498) group. In tandem mass spectrometry (MS/MS) using positive ion mode ESI, the protonated molecule of Carbamazepine (m/z 237) typically fragments to a product ion at m/z 194.[2][6][7] For Carbamazepine-D10, the transition monitored is m/z 247 → 204.[6] Following this pattern, for this compound (m/z 245.1), a major product ion would be expected around m/z 202.1, corresponding to the loss of the deuterated carbamoyl group. The fragmentation behavior in APCI-MS/MS is expected to be similar.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Ionization Source Selection | While ESI is commonly used, for certain sample matrices or LC conditions, APCI might provide a better signal. If you are experiencing low signal with ESI, consider switching to an APCI source if available. |
| Suboptimal Source Parameters | The signal intensity is highly dependent on the ion source parameters. Systematically optimize parameters such as capillary voltage, gas temperatures (nebulizer and drying gas), and gas flow rates for both ESI and APCI. |
| Ion Suppression from Matrix Components | Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal.[1] To diagnose this, perform a post-column infusion experiment. To mitigate, improve sample clean-up, adjust chromatography to separate the analyte from interfering compounds, or dilute the sample. |
| Inappropriate Mobile Phase Composition | The pH and organic content of the mobile phase can significantly impact ionization efficiency. For ESI, acidic mobile phases (e.g., with 0.1% formic acid) are often used to promote protonation in positive ion mode.[1][8] |
| Analyte Degradation | Ensure the stability of this compound in your sample and solvent. Prepare fresh standards and samples to rule out degradation. |
Issue 2: High Background Noise or Poor Signal-to-Noise (S/N) Ratio
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated LC-MS System | High background noise can result from a contaminated system. Flush the LC system and mass spectrometer. Clean the ion source, including the capillary and cone/orifice. |
| Mobile Phase Contamination | Use high-purity LC-MS grade solvents and additives. Contaminants in the mobile phase can create a high chemical background. |
| Matrix Effects | In addition to ion suppression, matrix components can contribute to high background noise. Enhance sample preparation to remove interfering substances. |
| Electronic Noise | Check for any issues with the mass spectrometer's electronics. A diagnostic check by a service engineer may be necessary. |
Issue 3: Inconsistent or Irreproducible Signal for this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Unstable Spray in the Ion Source | An unstable spray can lead to fluctuating signal intensity. For ESI, check the spray needle for blockages or damage. Ensure a consistent and fine mist. For both ESI and APCI, verify that gas flows are stable. |
| Inconsistent Sample Preparation | Variability in sample preparation can lead to inconsistent results. Ensure that the sample extraction and dilution steps are precise and reproducible. |
| LC System Variability | Fluctuations in pump flow rates or inconsistent injector performance can affect the amount of analyte reaching the detector. Perform system suitability tests to ensure the LC system is performing correctly. |
| Temperature Fluctuations | Ensure that the laboratory temperature is stable, as this can affect both the LC separation and the MS ionization process. |
Data Presentation: ESI vs. APCI for Carbamazepine Analysis
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Remarks |
| Signal Intensity | Generally provides high signal intensity for moderately polar compounds like Carbamazepine.[9] | Can also provide good signal intensity, particularly at higher flow rates and for less polar compounds. | ESI is often reported to have higher signal intensity for compounds like Carbamazepine.[9] |
| Sensitivity (LOD/LOQ) | Typically achieves low limits of detection (LOD) and quantification (LOQ) for Carbamazepine.[2] | Sensitivity can be comparable to or slightly lower than ESI for this class of compounds. | The choice for optimal sensitivity may be instrument and matrix-dependent. |
| Linearity | Generally exhibits good linearity over a wide dynamic range. | Also demonstrates good linearity. | |
| Matrix Effects | More susceptible to ion suppression or enhancement from co-eluting matrix components.[1] | Generally less prone to matrix effects compared to ESI. | APCI can be advantageous when analyzing complex matrices with minimal sample clean-up. |
| Adduct Formation | More likely to form adducts with solvent ions (e.g., [M+Na]⁺, [M+NH₄]⁺). | Primarily forms the protonated molecule [M+H]⁺. | The presence of adducts can sometimes complicate data interpretation. |
Experimental Protocols
LC-MS/MS Method using ESI
This protocol is a representative method for the analysis of Carbamazepine and its deuterated internal standard using ESI.
-
Liquid Chromatography:
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[8]
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 10 µL.
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Temperature: 100-150 °C.[1]
-
Desolvation Temperature: 350 °C.[1]
-
Nebulizer Gas Flow: 70 L/h.[1]
-
Drying Gas Flow: 450 L/h.[1]
-
MRM Transition for this compound: m/z 245.1 → 202.1 (predicted).
-
MRM Transition for Carbamazepine (for reference): m/z 237 → 194.[2][6][7][8]
-
LC-MS/MS Method using APCI
This protocol provides a starting point for developing an APCI method for this compound.
-
Liquid Chromatography:
-
Column: C18 column (e.g., 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min (APCI often performs better at higher flow rates).
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (APCI):
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).
-
Corona Discharge Current: 4-5 µA.
-
Vaporizer Temperature: 350-450 °C.
-
Sheath Gas Temperature: 300-400 °C.
-
Capillary Temperature: 200-250 °C.
-
MRM Transition for this compound: m/z 245.1 → 202.1 (predicted).
-
MRM Transition for Carbamazepine (for reference): m/z 237 → 194.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor this compound signal.
References
- 1. employees.csbsju.edu [employees.csbsju.edu]
- 2. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. perkinelmer.com.ar [perkinelmer.com.ar]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Carbamazepine Using Carbamazepine-D8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of carbamazepine (B1668303), a primary anti-epileptic drug, utilizing its deuterated stable isotope, Carbamazepine-D8, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis, particularly in complex biological matrices, as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision. This document summarizes key performance data from various studies and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparative Analysis of Validated Methods
The following tables summarize the validation parameters of different analytical methods for carbamazepine quantification. While the specific deuterated internal standard may vary in the cited literature (e.g., D10, D2N15), the principles and general performance are directly comparable to methods employing this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and selective technique, widely regarded as the reference method for therapeutic drug monitoring.[1][2]
| Parameter | Method 1: LC-MS/MS | Method 2: LC-MS³ | Method 3: LC-MS/MS |
| Linearity Range (µg/mL) | 0.1 - 22.0[3] | 0.50 - 30[1][4] | 5 - 2000 ng/mL (0.005 - 2 µg/mL)[5] |
| Correlation Coefficient (r) | Not Reported | 0.9973[1][4] | >0.99[5] |
| Limit of Detection (LOD) (µg/mL) | <0.1[3] | 0.5[1][4] | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | 0.1[3] | 0.5[1] | 5 ng/mL (0.005 µg/mL)[5] |
| Intra-day Precision (% RSD) | Not Reported | <8.23%[1][4] | 2.6 - 9.5%[5] |
| Inter-day Precision (% RSD) | Not Reported | <8.23%[1][4] | 4.0 - 9.6%[5] |
| Accuracy (% Recovery) | Good agreement between labs (mean bias 0.6%)[3] | -1.74% to 2.92%[1][4] | Not Reported |
| Recovery (%) | Not Reported | 98.9 - 110.2% (for internal standard)[1] | >87%[5] |
| Internal Standard | Deuterated analyte congeners[3] | Carbamazepine-D2N15[1][4] | D10-carbamazepine[5] |
| Matrix | Human Serum[3] | Human Plasma[1][4] | Rat Plasma[5] |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC coupled with UV detection is a more accessible and cost-effective alternative to LC-MS/MS, suitable for routine analysis where high sensitivity is not the primary requirement.
| Parameter | Method 1: HPLC-UV | Method 2: RP-HPLC | Method 3: HPLC-UV |
| Linearity Range (µg/mL) | 2 - 12[6] | 0.5 - 40[7] | 100.50 - 301.50[8] |
| Correlation Coefficient (r) | ≥ 0.999[9] | 0.998098[7] | 0.9998[8] |
| Limit of Detection (LOD) (µg/mL) | 0.055[9] | 0.0852[7] | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | 0.0258[7] | Not Reported |
| Precision (% RSD) | ≤2%[9] | <2%[7] | 0.28%[8] |
| Accuracy (% Recovery) | Within limits[9] | Not Reported | Not Reported |
| Recovery (%) | 99.22 ± 0.25%[9] | Not Reported | Not Reported |
| Internal Standard | Not specified for all, but common practice | Not specified for all, but common practice | Not specified for all, but common practice |
| Matrix | Bulk and pharmaceutical dosage form[9] | Bulk Drug[7] | CR Tablets[8] |
Experimental Protocols
LC-MS/MS Method for Carbamazepine in Human Serum
This protocol is based on a validated reference measurement procedure.[3]
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, add the internal standard solution (this compound in methanol).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and dilute with an appropriate solvent if necessary.
-
Inject a portion of the supernatant into the LC-MS/MS system.
b. Liquid Chromatography Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbamazepine: m/z 237 -> 194.[5]
-
This compound (representative): m/z 245 -> 202 (This is a predicted transition and should be optimized).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).[10]
HPLC-UV Method for Carbamazepine in Pharmaceutical Dosage Forms
This protocol is a general representation based on common HPLC practices.[7][9]
a. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve carbamazepine reference standard in the mobile phase to obtain a known concentration.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with known amounts of carbamazepine and a constant amount of the internal standard.
-
Sample Preparation: Crush tablets and dissolve the powder in the mobile phase to achieve a concentration within the calibration range. Add the internal standard. Filter the solution before injection.
b. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80:20 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.[12]
-
Injection Volume: 20 µL.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
References
- 1. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring [mdpi.com]
- 3. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcsrr.org [ijcsrr.org]
- 7. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative in vitro dissolution study of carbamazepine immediate-release products using the USP paddles method and the flow-through cell system - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Carbamazepine Analysis, Featuring Carbamazepine-D8
In the quantitative analysis of the anticonvulsant drug carbamazepine (B1668303), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for any variability in the analytical process. Stable isotope-labeled (SIL) internal standards, especially deuterated ones like Carbamazepine-D8, are widely utilized for this purpose. This guide provides an objective comparison of this compound and other deuterated analogs with alternative internal standards for carbamazepine analysis, supported by experimental data.
Performance Comparison of Internal Standards
The efficacy of an internal standard is evaluated based on several key performance parameters, including linearity, accuracy, precision, recovery, and its ability to compensate for matrix effects. While stable isotope-labeled internal standards are generally considered the gold standard, their performance can vary.
Deuterated Internal Standards (e.g., this compound, -D10, -D2N15)
Deuterated internal standards are structurally identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium (B1214612). This subtle change in mass allows for their differentiation by a mass spectrometer while maintaining very similar physicochemical properties to the analyte.
Advantages:
-
Co-elution: They typically co-elute with the analyte, which is crucial for effective compensation of matrix effects that can occur during the ionization process in LC-MS.
-
Similar Extraction Recovery: Their chemical similarity ensures that they behave almost identically to the analyte during sample extraction procedures.
Potential Limitations:
-
Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, known as the "deuterium isotope effect." This can result in the analyte and the internal standard experiencing slightly different matrix environments, potentially impacting accuracy.
-
Deuterium Exchange: In some instances, deuterium atoms may be unstable and exchange with protons from the surrounding solvent, leading to a loss of the labeled standard and an overestimation of the analyte concentration.
Other Stable Isotope-Labeled Internal Standards (e.g., ¹³C or ¹⁵N Labeled)
These standards involve the incorporation of heavier isotopes of carbon or nitrogen.
Advantages:
-
No Isotope Effect: The larger mass difference and the nature of the substitution generally do not lead to chromatographic separation from the analyte, providing more accurate compensation for matrix effects.
Disadvantages:
-
Higher Cost: The synthesis of ¹³C or ¹⁵N labeled standards is typically more complex and expensive than that of deuterated standards.
Analog Internal Standards (Non-Isotopically Labeled)
These are structurally similar but not identical compounds to the analyte.
Advantages:
-
Lower Cost: They are generally more readily available and less expensive than SIL standards.
Disadvantages:
-
Differences in Physicochemical Properties: Their different chemical structure can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, resulting in less effective correction for analytical variability.
Quantitative Data Comparison
The following tables summarize the performance data from various studies utilizing different internal standards for carbamazepine analysis.
Table 1: Performance Characteristics of Deuterated Internal Standards for Carbamazepine Analysis
| Parameter | Carbamazepine-D10[1] | Carbamazepine-D2N15[2][3] |
| Linearity (Range) | 5-2000 ng/mL | 0.50–30 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9973 |
| Intra-day Precision (%CV) | 2.6-9.5% | < 8.23% |
| Inter-day Precision (%CV) | 4.0-9.6% | < 8.23% |
| Accuracy (% Recovery) | > 87% | 98.9–110.2% |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | 0.50 µg/mL |
Table 2: Comparison of LC-MS/MS with a Deuterated Internal Standard to Immunoassay
| Parameter | LC-MS/MS with d10-Carbamazepine[4] | Immunoassay[4] |
| Mean Concentration (µmol/L) | 34.7 | - |
| Correlation with Immunoassay (r) | 0.639 | - |
| Bias vs. Immunoassay | A mean increase of 0.4 µmol/L was observed with the immunoassay. | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results.
Experimental Protocol Using Carbamazepine-D10[1]
-
Sample Preparation: Liquid-liquid extraction of rat plasma.
-
Chromatography: C8 column (150 mm x 2.1 mm, 5 µm) with a mobile phase of water/acetonitrile (B52724)/acetic acid (69.5:30:0.5, v/v/v) at a flow rate of 0.4 ml/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with selected reaction monitoring (SRM).
-
Carbamazepine transition: m/z 237 → 194
-
Carbamazepine 10,11-epoxide transition: m/z 253 → 210
-
d10-Carbamazepine transition: m/z 247 → 204
-
Experimental Protocol Using Carbamazepine-D2N15[2][3]
-
Sample Preparation: Protein precipitation of 5 µL of human plasma with methanol.
-
Chromatography: ACQUITY UPLC HSS T3 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile at a flow rate of 0.25 mL/min.
-
Mass Spectrometry: ESI in positive mode using an LC-MS³ strategy.
-
Carbamazepine transition: m/z 237.0 → 220.1 → 192.2
-
Carbamazepine-D2N15 transition: m/z 240.1 → 196.2 → 181.2
-
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Experimental workflow for carbamazepine analysis.
Impact of the deuterium isotope effect.
References
- 1. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochimicaclinica.it [biochimicaclinica.it]
A Comparative Guide to the Quantitative Analysis of Carbamazepine Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of carbamazepine (B1668303), a primary anti-epileptic drug, with a focus on the use of its deuterated internal standard, Carbamazepine-D8. The utilization of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis, particularly in complex biological matrices. This document outlines the performance characteristics of the widely accepted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and offers a detailed experimental protocol for its implementation.
Performance Characteristics: Linearity and Range of Quantification
The use of a deuterated internal standard like this compound in conjunction with LC-MS/MS offers superior accuracy and precision for the quantification of carbamazepine in biological samples. The therapeutic range for carbamazepine is typically between 4 and 12 µg/mL.[1][2][3][4] Analytical methods must therefore be validated to cover this range effectively. Below is a summary of linearity and quantification ranges reported in various studies for carbamazepine analysis.
| Method | Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Matrix |
| LC-MS/MS | Deuterated Analogs | 0.1 - 22.0 µg/mL | 0.1 µg/mL | Human Serum |
| LC-MS/MS | D10-Carbamazepine | 5 - 2000 ng/mL | 5 ng/mL | Rat Plasma |
| LC-MS/MS | Carbamazepine-D2N15 | 0.50 - 30 µg/mL | 0.50 µg/mL | Human Plasma |
| LC-MS/MS | Not Specified | 10 - 1000 ng/mL | 10 ng/mL | Human Serum |
| HPLC-UV | Not Applicable | 2 - 12 µg/mL | Not Specified | Pharmaceutical Dosage Form |
| HPLC | Not Applicable | 0.5 - 40 µg/mL | 0.0258 µg/mL | Bulk Drug |
Experimental Workflow for Carbamazepine Quantification
The following diagram illustrates a typical workflow for the quantification of carbamazepine in a biological matrix using LC-MS/MS with a deuterated internal standard.
Caption: A typical experimental workflow for quantifying carbamazepine.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol provides a representative method for the quantification of carbamazepine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Carbamazepine certified reference material
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (blank)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of carbamazepine and this compound in methanol.
-
Calibration Standards and Quality Controls (QCs): Serially dilute the carbamazepine stock solution with blank human plasma to prepare calibration standards at concentrations spanning the desired linear range (e.g., 0.1 to 20 µg/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation of carbamazepine from matrix components.
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Carbamazepine: m/z 237.1 → 194.0[5]
-
This compound (representative transition, actual may vary based on labeling pattern): m/z 245.1 → 194.0
-
-
4. Data Analysis
-
Integrate the peak areas for both carbamazepine and this compound for all samples, calibrators, and QCs.
-
Calculate the peak area ratio (Carbamazepine / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of carbamazepine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Comparison with Alternative Methods
While LC-MS/MS with a deuterated internal standard is considered the gold standard for its selectivity and sensitivity, other methods have been employed for carbamazepine quantification.
-
Immunoassays: These methods are often used in clinical settings for therapeutic drug monitoring.[4][6] They can be rapid and require less specialized equipment than LC-MS/MS. However, they may be susceptible to cross-reactivity with carbamazepine metabolites, potentially leading to inaccuracies.[6]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is more specific than immunoassays but generally less sensitive than LC-MS/MS.[7][8] It can be a cost-effective alternative when the required sensitivity is within its capabilities, particularly for the analysis of pharmaceutical formulations.[7]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Carbamazepine level | Pathology Tests Explained [pathologytestsexplained.org.au]
- 3. theohiostatelabs.testcatalog.org [theohiostatelabs.testcatalog.org]
- 4. Therapeutic Drug Monitoring of Carbamazepine: A 20-Year Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biochimicaclinica.it [biochimicaclinica.it]
- 7. ijnrd.org [ijnrd.org]
- 8. publications.anveshanaindia.com [publications.anveshanaindia.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Carbamazepine-D8
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Carbamazepine-D8, a deuterated analog of Carbamazepine. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel from potential hazards.
This compound, like its non-deuterated counterpart, is classified as a hazardous substance.[1] Ingestion of Carbamazepine can be harmful.[1] Therefore, it is imperative that its disposal is managed through approved and regulated channels.
Key Safety and Handling Information
A summary of critical safety information for Carbamazepine is provided in the table below. This information is directly applicable to this compound due to their chemical similarities.
| Parameter | Information | Source |
| Physical State | Solid, Off-white | [1] |
| Storage | Keep refrigerated at 2°C to 8°C in a dry, well-ventilated place. | [1][2] |
| Health Hazards | Harmful if swallowed. May cause allergic skin or respiratory reactions.[1][3] | Fisher Scientific[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses, and a lab coat.[1][4] In case of inadequate ventilation, wear respiratory protection.[1][3] | |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[1] | Fisher Scientific[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
-
If there is a risk of generating dust, use a fume hood and wear respiratory protection.[1][3]
-
Prepare a designated and clearly labeled waste container for this compound.
2. Waste Collection:
-
Collect all waste this compound, including any unused product and contaminated materials (e.g., weighing boats, pipette tips, and contaminated wipes), in the designated waste container.
-
For small spills, use appropriate tools to carefully transfer the spilled solid into the waste container.[4]
3. Container Management:
-
Keep the waste container tightly closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Disposal:
-
The primary method for disposal is to transfer the waste to an approved waste disposal plant.[1]
-
Crucially, do not dispose of this compound or its containers in household garbage or down the drain. [3][5] It must not be allowed to enter sewers or waterways.[3][5]
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company, following all local, regional, and national regulations.
5. Decontamination:
-
After handling and disposal, thoroughly wash your hands and any exposed skin with soap and water.[1]
-
Decontaminate the work area where this compound was handled. For cleaning surfaces after a small spill, you can spread water on the contaminated surface and dispose of the cleaning materials as hazardous waste.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Carbamazepine-D8
This guide provides immediate, essential safety and logistical information for the handling and disposal of Carbamazepine-D8 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a deuterated form of Carbamazepine, should be handled with care, assuming hazards similar to its non-deuterated counterpart. Carbamazepine is classified as an irritant and may cause skin sensitization.[1][2] Ingestion can be harmful, potentially causing irritation of the digestive tract, as well as liver and kidney damage.[2] It is crucial to avoid inhalation of dust and any direct contact with skin and eyes.[3][4][5]
A thorough hazard assessment is required before beginning any work with this compound to determine the appropriate PPE for the specific procedures being performed.[6][7] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Body Protection | Laboratory coat.[6][8] | Disposable gown or coveralls ("bunny suit"). |
| Hand Protection | Disposable nitrile gloves.[6] Double gloving is recommended.[6] | Chemical-resistant gloves. |
| Eye and Face Protection | Safety glasses with side shields.[6] | Goggles and/or a face shield for splash protection.[9] |
| Respiratory Protection | Required if dust generation is likely or ventilation is inadequate.[3][4] | N95 respirator or higher (e.g., half-mask or full-face respirator).[9] |
| Foot Protection | Closed-toe shoes.[6][9] | Shoe covers for containment areas. |
Operational Plan for Safe Handling
Adherence to the following step-by-step procedures will minimize exposure risk during the handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don the appropriate PPE as outlined in the table above.
-
Ensure gloves are inspected for any tears or defects before use.
3. Handling the Compound:
-
Avoid the formation of dust and aerosols.[3][4][5] If possible, handle in solution.
-
Use non-sparking tools to prevent ignition sources.[5]
-
Keep the container tightly closed when not in use.[2]
-
Do not eat, drink, or smoke in the handling area.[5]
4. Decontamination and Doffing PPE:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[3][5]
-
Remove PPE in an order that minimizes the risk of contamination (e.g., gloves first, then gown, then eye protection).
-
Dispose of single-use PPE in a designated waste container.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
-
Skin Contact: Flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[5]
-
Spill: Evacuate the area and alert others.[4] For small spills, carefully clean up using appropriate absorbent materials while wearing full PPE.[3] Avoid generating dust.[3][4] Place all contaminated materials into a sealed container for proper disposal.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3][4]
-
Solid Waste: Place contaminated solid waste, including disposable PPE and cleaning materials, into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[4]
-
Empty Containers: Empty containers may retain product residue.[4] These should be disposed of as hazardous waste unless properly decontaminated.
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. This compound | C15H12N2O | CID 76973613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. in.gov [in.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
